molecular formula C9H7NO3 B12970043 4,7-Dihydroxyquinolin-2(1H)-one

4,7-Dihydroxyquinolin-2(1H)-one

Cat. No.: B12970043
M. Wt: 177.16 g/mol
InChI Key: CRHGUMIAEQFWIZ-UHFFFAOYSA-N
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Description

4,7-Dihydroxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family It is characterized by the presence of two hydroxyl groups at the 4 and 7 positions and a ketone group at the 2 position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with malonic acid derivatives, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dihydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry: 4,7-Dihydroxyquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry: The compound is also used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4,7-Dihydroxyquinolin-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: Lacks the hydroxyl group at the 7 position.

    7-Hydroxyquinolin-2(1H)-one: Lacks the hydroxyl group at the 4 position.

    Quinolin-2(1H)-one: Lacks both hydroxyl groups.

Uniqueness: 4,7-Dihydroxyquinolin-2(1H)-one is unique due to the presence of hydroxyl groups at both the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4,7-dihydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H7NO3/c11-5-1-2-6-7(3-5)10-9(13)4-8(6)12/h1-4,11H,(H2,10,12,13)

InChI Key

CRHGUMIAEQFWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)C=C2O

Origin of Product

United States

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